

# A Comprehensive Technical Guide to 3-Amino-2-pyridinecarbonitrile: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 3-Amino-2-pyridinecarbonitrile

Cat. No.: B112612

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## Introduction

**3-Amino-2-pyridinecarbonitrile**, a substituted pyridine derivative, is a versatile building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmacological activities. Its unique arrangement of an amino group and a nitrile group on the pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate for the construction of fused ring systems and other complex molecular architectures. This technical guide provides an in-depth overview of the chemical and physical properties of **3-Amino-2-pyridinecarbonitrile**, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and potential applications in drug discovery.

## Core Chemical Properties

**3-Amino-2-pyridinecarbonitrile**, also known as 3-amino-2-cyanopyridine, is a stable organic compound with the molecular formula  $C_6H_5N_3$ .<sup>[1]</sup> The presence of both a basic amino group and an electron-withdrawing nitrile group on the pyridine core governs its chemical behavior.

## Physicochemical Data

A summary of the key physicochemical properties of **3-Amino-2-pyridinecarbonitrile** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	42242-11-5	[1]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> N <sub>3</sub>	[1]
Molecular Weight	119.12 g/mol	
Appearance	Off-white to light yellow solid	[1]
Melting Point	151 °C	[1]
Boiling Point (Predicted)	368.2 ± 27.0 °C	[1]
Density (Predicted)	1.23 ± 0.1 g/cm <sup>3</sup>	[1]
pKa (Predicted)	0.61 ± 0.10	[1]
Storage Temperature	2-8°C, protect from light	[1]

## Experimental Protocols

### Synthesis of 3-Amino-2-pyridinecarbonitrile

A common route for the synthesis of 2-amino-3-cyanopyridine derivatives involves a one-pot condensation reaction. The following is a representative protocol that can be adapted for the synthesis of **3-Amino-2-pyridinecarbonitrile**, based on established methodologies for similar compounds.[2]

#### Materials:

- Malononitrile
- An appropriate aldehyde or ketone precursor
- Ammonium acetate
- Ethanol (or other suitable solvent)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1 equivalent) and the chosen carbonyl compound (1 equivalent) in ethanol.
- Add ammonium acetate (4-5 equivalents) to the mixture.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
- The crude product is then washed with cold ethanol or water to remove excess reagents and byproducts.

## Purification of 3-Amino-2-pyridinecarbonitrile

The crude **3-Amino-2-pyridinecarbonitrile** can be purified using standard laboratory techniques to achieve high purity, suitable for further synthetic transformations or biological screening.

Recrystallization:

- Select a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, ethanol/water mixture).
- Dissolve the crude product in a minimum amount of the hot solvent.
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

### Column Chromatography:

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
- Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
- Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
- Collect fractions and monitor them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **3-Amino-2-pyridinecarbonitrile**.

## Analytical Characterization

The structure and purity of the synthesized **3-Amino-2-pyridinecarbonitrile** should be confirmed using modern analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra should be recorded to confirm the chemical structure. The  $^1\text{H}$  NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino group. The  $^{13}\text{C}$  NMR spectrum will show characteristic signals for the carbon atoms of the pyridine ring and the nitrile group.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around  $3300\text{-}3500\text{ cm}^{-1}$ ) and the  $\text{C}\equiv\text{N}$  stretching of the nitrile group (around  $2220\text{-}2260\text{ cm}^{-1}$ ).
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

## Chemical Reactivity and Synthetic Applications

The chemical reactivity of **3-Amino-2-pyridinecarbonitrile** is dictated by the interplay of the pyridine ring, the amino group, and the nitrile group.

## Reactivity of the Pyridine Ring

The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of the electron-withdrawing nitrile group at the 2-position further activates the ring towards nucleophilic substitution. Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult and requires forcing conditions.[3]

## Reactivity of the Amino Group

The amino group at the 3-position is a nucleophilic center and can readily react with various electrophiles. This allows for a wide range of derivatization, including acylation, alkylation, and formation of Schiff bases.

## Reactivity of the Nitrile Group

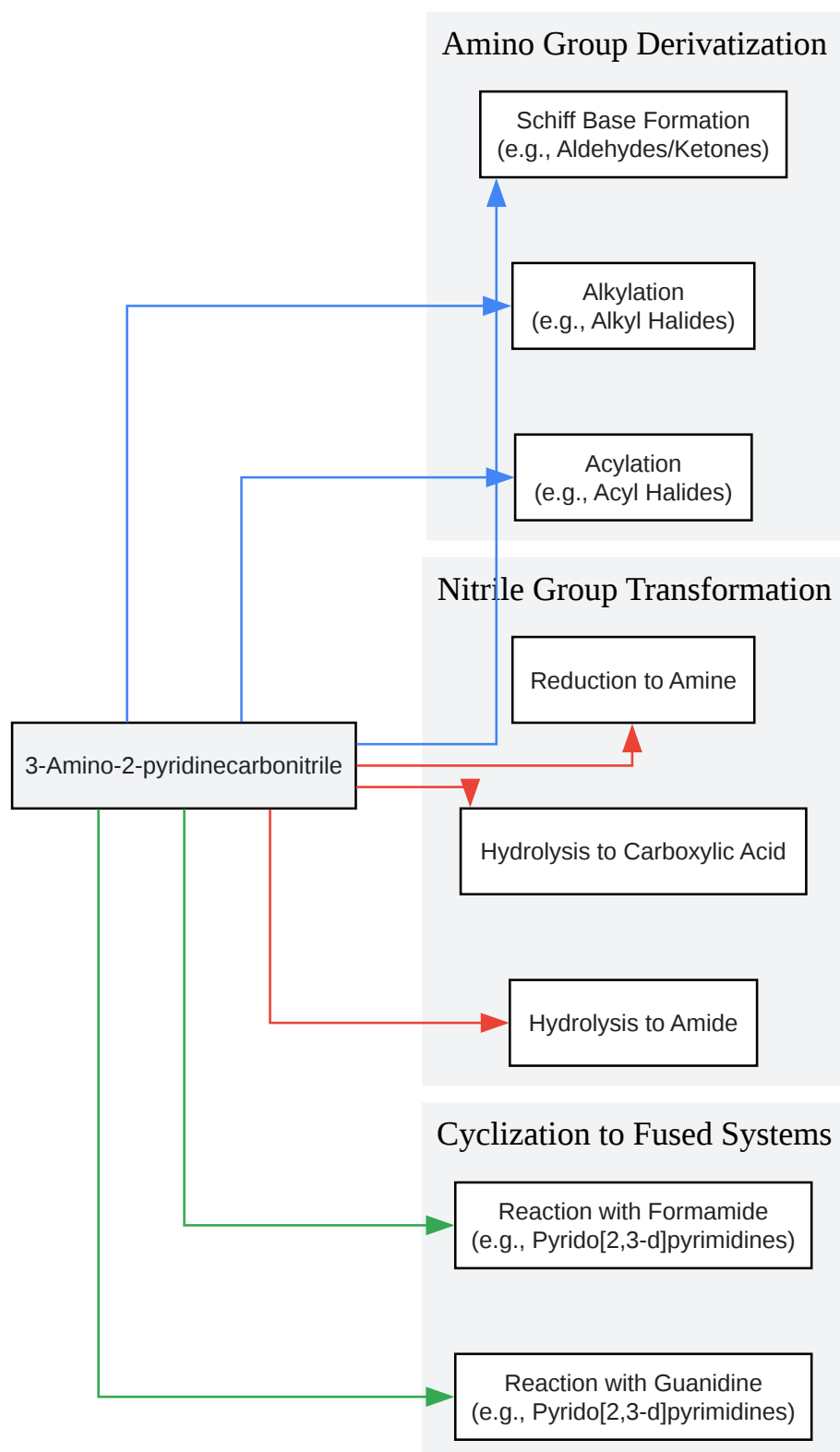
The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group can yield a primary amine. Furthermore, the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic systems.[4] Hydrazine can react with 2-cyanopyridines to form amide hydrazides, which are precursors to triazines.[5]

## Synthetic Utility in Fused Heterocycles

A significant application of **3-Amino-2-pyridinecarbonitrile** is its use as a precursor for the synthesis of fused heterocyclic systems. The adjacent amino and nitrile functionalities are ideally positioned to undergo cyclization reactions with various reagents to form bicyclic and polycyclic structures, such as pyrido[2,3-d]pyrimidines, which are of great interest in medicinal chemistry.

## Logical Workflow for Derivatization

The following diagram illustrates a logical workflow for the derivatization of **3-Amino-2-pyridinecarbonitrile**, highlighting its potential for creating a diverse chemical library for drug discovery.



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